![molecular formula C14H14N2O B1331896 N-(4-aminophenyl)-4-methylbenzamide CAS No. 23600-44-4](/img/structure/B1331896.png)
N-(4-aminophenyl)-4-methylbenzamide
Overview
Description
“N-(4-aminophenyl)-4-methylbenzamide” is a chemical compound with the molecular formula C13H12N2O . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile (AP-PhCN), has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-4-methylbenzamide” include a molecular weight of 227.262, a density of 1.3±0.1 g/cm3, a boiling point of 384.0±27.0 °C at 760 mmHg, and a melting point of 205-207 °C (lit.) .Scientific Research Applications
- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of a multilayered thin film system for stimuli-responsive drug release .
- Method : Poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) are synthesized, and AN-PEEK/f-CNOs composite thin films are primed via layer-by-layer (LbL) self-assembly .
- Results : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .
- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of reduced graphene oxide-based field effect transistors .
- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
- Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .
- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the design, synthesis, and biological evaluation of analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Pharmaceutics
Electrochemistry
Biological Evaluation
- Application : “N-(4-aminophenyl)-4-methylbenzamide” plays a vital role in the development process of black-and-white film .
- Method : It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver . The concentration and formulation of “N-(4-aminophenyl)-4-methylbenzamide” in the developer solution are carefully controlled to achieve optimal results in the film development process .
- Results : This reaction is essential for creating the desired images on the photographic film . As a developing agent, “N-(4-aminophenyl)-4-methylbenzamide” significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .
- Application : “N-(4-aminophenyl)-4-methylbenzamide” serves as a key building block for synthesizing drugs .
- Method : It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
- Results : Through chemical modifications and reactions, “N-(4-aminophenyl)-4-methylbenzamide” can be transformed into active pharmaceutical ingredients with therapeutic effects .
- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of perylene composite microcrystals (ETTA@Pe MCs) with strong electrochemiluminescence for biosensing applications .
- Method : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results : The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S 2 O 82− as a co-reactant . The ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .
Photography
Pharmaceuticals
Biosensing
Safety And Hazards
properties
IUPAC Name |
N-(4-aminophenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHKVOPFSRGZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359373 | |
Record name | N-(4-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-methylbenzamide | |
CAS RN |
23600-44-4 | |
Record name | N-(4-Aminophenyl)-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23600-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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